molecular formula C33H42Cl5NO2 B12696328 5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium CAS No. 94248-49-4

5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium

Cat. No.: B12696328
CAS No.: 94248-49-4
M. Wt: 661.9 g/mol
InChI Key: GVKRYDSPBRHKMY-UHFFFAOYSA-M
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Description

5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is a complex organic compound with significant applications in various fields. This compound is known for its antimicrobial properties and is widely used in personal care products, disinfectants, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves the reaction of 2,4-dichlorophenol with 5-chloro-2-hydroxyphenol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the phenolate ion .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(2,4-dichlorophenoxy)phenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-chloro-2-(2,4-dichlorophenoxy)phenolate has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial action of 5-chloro-2-(2,4-dichlorophenoxy)phenolate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption inhibits the growth and proliferation of bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-(2,4-dichlorophenoxy)phenolate stands out due to its high efficacy at low concentrations and its stability in various formulations. Its unique structure allows it to be used in a wide range of applications, from personal care products to industrial disinfectants .

Properties

CAS No.

94248-49-4

Molecular Formula

C33H42Cl5NO2

Molecular Weight

661.9 g/mol

IUPAC Name

5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium

InChI

InChI=1S/C21H36Cl2N.C12H7Cl3O2/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h13-15,17-18H,4-12,16,19H2,1-3H3;1-6,16H/q+1;/p-1

InChI Key

GVKRYDSPBRHKMY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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